molecular formula C11H14N2O B156010 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL CAS No. 138792-65-1

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL

Cat. No.: B156010
CAS No.: 138792-65-1
M. Wt: 190.24 g/mol
InChI Key: LYNKNAULUCYZLF-UHFFFAOYSA-N
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Description

1,8-Diazatricyclo[63202,7]trideca-2,4,6-trien-10-OL is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the diaza groups and the hydroxyl group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL is unique due to its specific tricyclic structure and the presence of both diaza and hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNKNAULUCYZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CN1C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343466
Record name 1,8-DIAZATRICYCLO[6.3.2.02,7]TRIDECA-2,4,6-TRIEN-10-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138875-15-7
Record name 1,8-DIAZATRICYCLO[6.3.2.02,7]TRIDECA-2,4,6-TRIEN-10-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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